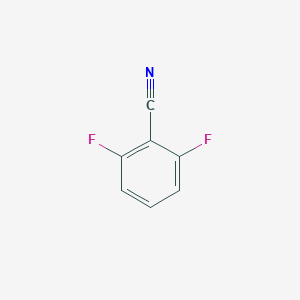

2,6-Difluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBRIFIJRKJGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044609 | |

| Record name | 2,6-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Low melting solid; Melting point = 30-32 deg C; [MSDSonline] Colorless crystals; [Ullmann] | |

| Record name | Benzonitrile, 2,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Difluorobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1897-52-5 | |

| Record name | 2,6-Difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J58Z42A2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,6-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzonitrile is a fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, conferred by the two fluorine atoms ortho to the nitrile group, make it a valuable building block for creating complex and biologically active compounds.[1] This technical guide provides a detailed overview of the physical properties of this compound, presenting key data in a structured format to support research and development activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₂N | [1][2][3] |

| Molecular Weight | 139.10 g/mol | [1][2][3] |

| CAS Number | 1897-52-5 | [1][4] |

| Appearance | White to light brown or beige solid/mass; may also appear as a colorless to light yellow powder or lump, or a clear liquid. | [1][3][5] |

| Melting Point | 25-32 °C (77-89.6 °F) | [3][4] |

| Boiling Point | 197-198 °C (386.6-388.4 °F) at 760 mmHg | [1][3] |

| 98-100 °C at 31 torr | [6] | |

| Density | 1.246 g/mL at 25 °C | [7] |

| Solubility | Insoluble in water.[8] Slightly soluble in DMSO and methanol.[7][9] Soluble in solvents like benzene (B151609) and toluene.[8] | |

| Flash Point | 80 °C (176 °F) - closed cup | [3][5] |

| 90 °C (194 °F) - closed cup | ||

| Refractive Index (n20/D) | 1.4875 | [4] |

| Vapor Pressure | 18 Pa at 20°C | [9] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR: Spectral data is available and shows characteristic shifts for the aromatic protons. For example, in CDCl₃, shifts are observed at approximately 7.644 ppm and 7.089 ppm.[10]

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[11][12]

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups, notably the nitrile (C≡N) stretch.[2]

-

Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound. The top peak in the GC-MS spectrum is observed at m/z 139.[2]

Experimental Protocols

While detailed experimental protocols for the determination of the physical properties listed above are not extensively available in publicly accessible safety data sheets, standard laboratory methods are employed. These would include:

-

Melting Point: Determined using a calibrated melting point apparatus, such as a capillary tube method (e.g., using a Stuart SMP30 or similar).

-

Boiling Point: Measured at a specified pressure using distillation apparatus, with temperature readings taken at the vapor-liquid equilibrium.

-

Density: Typically measured using a pycnometer or a digital density meter.

-

Spectroscopy: NMR spectra are recorded on high-field NMR spectrometers (e.g., Bruker, JEOL) using deuterated solvents. IR spectra are obtained using an FTIR spectrometer, often with the sample prepared as a KBr pellet or a thin film. Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS).

Synthesis Pathway

This compound is primarily synthesized through a halogen exchange reaction (fluorination) of 2,6-dichlorobenzonitrile. This process is a key industrial method for its production.

Caption: Synthesis of this compound via fluorination of 2,6-dichlorobenzonitrile.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][13] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Applications

The primary application of this compound is as a key intermediate in the synthesis of various agrochemicals, particularly benzoylurea (B1208200) insecticides like flufenoxuron (B33157) and diflubenzuron.[8] It is also utilized in the pharmaceutical industry for the preparation of biologically active molecules.[1] Furthermore, it has found use in the synthesis of advanced materials such as poly(cyanoaryl ethers) and other polymers.

This guide provides a foundational understanding of the physical properties of this compound for professionals in research and development. For more detailed information, consulting specific analytical and safety data sheets from suppliers is recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 1897-52-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound(1897-52-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 2,6-二氟苯腈 | 1897-52-5 [m.chemicalbook.com]

- 9. This compound CAS#: 1897-52-5 [m.chemicalbook.com]

- 10. This compound(1897-52-5) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,6-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of 2,6-difluorobenzonitrile. The information is compiled from spectroscopic, crystallographic, and computational studies to serve as a foundational resource for its application in research and development.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound that is a derivative of benzonitrile, with two fluorine atoms substituted at the 2 and 6 positions of the benzene (B151609) ring.[1] It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including insecticides like Dimilin.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 1897-52-5[3] |

| Molecular Formula | C₇H₃F₂N[3][4] |

| Molecular Weight | 139.10 g/mol [3][4] |

| SMILES | C1=CC(=C(C(=C1)F)C#N)F[3] |

| InChI | InChI=1S/C7H3F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H[3][5] |

digraph "2_6_Difluorobenzonitrile_Structure" { graph [rankdir="TB", size="4,4", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];// Atom nodes N [label="N", fontcolor="#EA4335"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Invisible nodes for positioning {rank=same; C3; C4; C5} {rank=same; C2; C6} {rank=same; C1} {rank=same; C7; N}

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Aromatic ring double bonds C1 -- C6 [style=double, len=1.5]; C2 -- C3 [style=double, len=1.5]; C4 -- C5 [style=double, len=1.5];

// Substituents C1 -- C7 [label=""]; C7 -- N [label="", style=triple]; C2 -- F1 [label=""]; C6 -- F2 [label=""]; C3 -- H1 [label=""]; C4 -- H2 [label=""]; C5 -- H3 [label=""]; }

Figure 1: 2D Chemical Structure of this compound.

Molecular Geometry and Bonding Parameters

The precise three-dimensional arrangement of atoms in this compound, including bond lengths and angles, is best determined through X-ray crystallography.[6] While specific experimental values for this molecule require accessing dedicated crystallographic databases, computational studies using Density Functional Theory (DFT) also provide reliable predictions of its geometry.[7][8] The molecule is planar, with the nitrile group and fluorine atoms lying in the same plane as the benzene ring.

Table 2: Computed Bond Lengths and Angles for this compound (Note: These are representative values from DFT calculations and may vary slightly from experimental data.)

| Bond | Bond Length (Å) | Angle | Bond Angle (°) |

| C-C (aromatic) | ~1.39 | C-C-C (ring) | ~120 |

| C-F | ~1.35 | C-C-F | ~119 |

| C-CN | ~1.44 | C-C-CN | ~122 |

| C≡N | ~1.16 | C-C≡N | ~180 |

| C-H | ~1.08 |

The introduction of two electronegative fluorine atoms ortho to the nitrile group influences the electronic distribution and geometry of the benzene ring. This substitution pattern is critical for the molecule's reactivity and its utility as a synthetic intermediate.

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of this compound. Data from NMR, IR, and Raman spectroscopy confirm its structure and provide insight into its electronic environment.

Table 3: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H NMR | CDCl₃ | 7.64 (t), 7.09 (d)[5] |

| DMSO-d₆ | 7.91 (t), 7.37 (d)[5] | |

| ¹³C NMR | CDCl₃ | 162.9 (d), 134.8 (t), 116.3 (t), 112.5 (d), 103.8 (t) |

| ¹⁹F NMR | CDCl₃ | -108.5 |

Table 4: Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2240 | C≡N stretch |

| ~1620 | C=C aromatic ring stretch |

| ~1280 | C-F stretch |

| ~800 | C-H out-of-plane bend |

Note: Vibrational frequencies are approximate and sourced from typical values and DFT calculations.[7][8][9]

Experimental Protocols

Synthesis of this compound via Halogen Exchange

A common laboratory and industrial synthesis involves the nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile (B3417380) with a fluoride (B91410) salt.[10]

Protocol:

-

Reactant Preparation: In a dry reaction vessel, combine 2,6-dichlorobenzonitrile (1.0 eq), anhydrous potassium fluoride (3.0 eq), and a high-boiling point aprotic polar solvent such as N,N-dimethylformamide (DMF) or sulfolane.[2][10] A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be added to improve reaction kinetics.

-

Reaction: Heat the mixture with vigorous stirring to 150–160°C for approximately 10 hours.[10] The progress of the reaction should be monitored by a suitable technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, pour the reaction mixture into water.

-

Extraction: Extract the aqueous mixture with an organic solvent, such as diethyl ether or ethyl acetate, multiple times.

-

Purification: Combine the organic layers, wash with water, and dry over an anhydrous drying agent (e.g., Na₂SO₄). After removing the solvent under reduced pressure, the crude product can be purified by vacuum distillation to yield this compound as a low-melting solid or colorless liquid.[3][10]

Structural Characterization by X-ray Crystallography

Determining the precise molecular structure requires growing a single crystal of the compound and analyzing it using X-ray diffraction.

Figure 2: General workflow for molecular structure determination via X-ray crystallography.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent or by slow cooling of a saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, the intensities of which are meticulously recorded by a detector.[11]

-

Structure Solution: The diffraction pattern is mathematically processed using a Fourier transform to generate an electron density map of the molecule within the crystal lattice.[11]

-

Model Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed patterns show the best possible agreement.[6] The final refined structure provides highly accurate data on bond lengths, bond angles, and intermolecular interactions.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound(1897-52-5) 1H NMR [m.chemicalbook.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,6-二氟苯腈 | 1897-52-5 [m.chemicalbook.com]

- 11. dasher.wustl.edu [dasher.wustl.edu]

Spectroscopic Profile of 2,6-Difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of this compound. The following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR data.

¹H NMR Data

| Chemical Shift (ppm) | Solvent | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.644 | CDCl₃ | - | - | A |

| 7.089 | CDCl₃ | - | - | B |

| 7.91 | DMSO-d₆ (at 60°C) | - | J(A,A') = 0.8, J(A,B) = 8.7, J(A,X) = 9.1, J(A,X') = -0.9, J(A',B) = 8.7, J(A',X) = -0.9, J(A',X') = 9.1, J(B,X) = 6.6, J(B,X') = 6.6, J(X,X') = 0.0 | A, B |

| 7.37 | DMSO-d₆ (at 60°C) | - | See above | A, B |

Note: In the DMSO-d₆ spectrum, 'A' and 'B' likely refer to the aromatic protons, and 'X' and 'X'' to the fluorine atoms, indicating complex spin-spin coupling.[1]

¹³C NMR Data

| Chemical Shift (ppm) | Solvent | Assignment |

| Data available | CDCl₃ | Full peak list not explicitly detailed in the provided search results. |

Note: A ¹³C NMR spectrum for this compound in CDCl₃ is available and can be viewed through resources like SpectraBase and ChemicalBook.[2][3]

¹⁹F NMR Data

| Chemical Shift (ppm) | Reference Standard | Solvent |

| -107.96 | Not Specified | Acetone |

Note: ¹⁹F NMR data is available, though detailed assignments and coupling constants require further analysis of the raw spectral data.[4] The chemical shifts of fluorine are typically referenced against compounds like CFCl₃.[5]

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and molecular vibrations of this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2200 | C≡N stretch |

| Aromatic C-H stretch, C=C ring stretches, C-F stretches | Data on specific peak positions from the provided search results is limited. |

Note: The IR spectrum is characterized by a strong absorption band for the nitrile group (C≡N).[6] The presence of fluorine atoms influences the positions of the aromatic C-H and C=C stretching and bending vibrations.[7][8]

Raman Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data available | Specific peak assignments from the provided search results are limited. |

Note: Raman spectroscopy is complementary to IR spectroscopy. For a molecule like this compound, symmetric vibrations are often more intense in the Raman spectrum.[9] A Raman spectrum is available on SpectraBase.[10]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: For ¹H, ¹³C, and ¹⁹F NMR, dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.[11] The concentration can be adjusted to obtain an adequate signal-to-noise ratio.

-

Instrumentation: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[12]

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: A direct observation experiment is performed. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are generally needed compared to ¹³C NMR.[13] Inverse-gated decoupling can be used for quantitative analysis.[14]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of this compound with spectroscopic grade potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[15]

-

Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to create a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[15][16]

-

Film: As this compound is a low-melting solid, a thin film can be prepared by melting a small amount between two salt plates.[17]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the salt plates and mulling agent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

-

Sample Preparation: this compound, as a solid, can be placed in a glass vial or a capillary tube for analysis. For liquid-phase measurements, the sample can be dissolved in a suitable solvent that does not have interfering Raman signals.[9]

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.[18]

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. This compound(1897-52-5) 1H NMR [m.chemicalbook.com]

- 2. This compound(1897-52-5) 13C NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. colorado.edu [colorado.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. plus.ac.at [plus.ac.at]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. uwyo.edu [uwyo.edu]

- 12. rsc.org [rsc.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. learning.sepscience.com [learning.sepscience.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. This compound | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]

An In-depth Technical Guide to the Crystal Structure of 2,6-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of 2,6-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. While a crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC), detailed experimental data remains largely inaccessible in publicly available literature. This document summarizes the available information and outlines the standard experimental and analytical workflows for such a study.

Introduction

This compound (C₇H₃F₂N) is a halogenated aromatic nitrile with a molecular weight of 139.10 g/mol .[1][2] Its physical properties are well-documented, presenting as a colorless solid with a melting point in the range of 25-32 °C and a boiling point of approximately 197-198 °C.[3][4][5] The molecule's utility as a precursor in the synthesis of insecticides and other bioactive compounds stems from the unique electronic properties conferred by the two fluorine atoms ortho to the nitrile group.[6][7] Understanding the solid-state structure of this compound is crucial for controlling polymorphism, optimizing formulation, and predicting its behavior in various manufacturing processes.

A crystal structure for this compound has been determined and is archived in the Cambridge Crystallographic Data Centre under the deposition number CCDC 259098 .[1] However, the associated publication containing the detailed crystallographic data, such as unit cell parameters and atomic coordinates, could not be retrieved through extensive searches, as the referenced DOI (10.1107/S1600536804027400) appears to be incorrect.[1] Consequently, the following sections on quantitative data are based on the standard parameters reported in crystallographic studies and the experimental protocols are generalized best practices.

Crystallographic Data

Due to the inaccessibility of the specific crystallographic file for CCDC 259098, the following tables present a template of the data that would be expected from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value (Hypothetical) |

| Empirical formula | C₇H₃F₂N |

| Formula weight | 139.10 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Value not available |

| b | Value not available |

| c | Value not available |

| α | 90° |

| β | Value not available |

| γ | 90° |

| Volume | Value not available |

| Z | 4 |

| Density (calculated) | Value not available |

| Absorption coefficient | Value not available |

| F(000) | Value not available |

| Data collection | |

| Reflections collected | Value not available |

| Independent reflections | Value not available |

| Refinement | |

| Final R indices [I>2σ(I)] | Value not available |

| R indices (all data) | Value not available |

| Goodness-of-fit on F² | Value not available |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | Value not available | C6-C1-C2 | Value not available |

| C1-C6 | Value not available | C1-C2-C3 | Value not available |

| C1-C7 | Value not available | C2-C1-C7 | Value not available |

| C2-F1 | Value not available | F1-C2-C1 | Value not available |

| C6-F2 | Value not available | F2-C6-C1 | Value not available |

| C7-N1 | Value not available | N1-C7-C1 | Value not available |

Experimental Protocols

The following methodologies describe the standard procedures for the synthesis, crystallization, and structural analysis of a small organic molecule like this compound.

Synthesis and Crystallization

This compound can be synthesized via several routes, most commonly through the fluorination of 2,6-dichlorobenzonitrile (B3417380) using an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent like sulfolane (B150427) or dimethylformamide.[8]

Typical Crystallization Protocol:

-

Dissolution: A supersaturated solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) with gentle heating.

-

Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature. The slow evaporation of the solvent allows for the gradual formation of high-quality single crystals suitable for X-ray diffraction.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection and Structure Solution

A suitable single crystal is mounted on a goniometer head of a diffractometer.

Data Collection:

-

The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal.

-

The crystal is rotated, and a series of diffraction images are collected by a detector.

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are typically applied to non-hydrogen atoms, and hydrogen atoms are placed in calculated positions.

Visualizations

The following diagrams illustrate the typical workflow for crystal structure analysis and a hypothetical representation of intermolecular interactions that may be present in the crystal lattice of this compound.

Caption: Experimental workflow for this compound crystal structure analysis.

Caption: Hypothetical intermolecular interactions in the this compound crystal lattice.

Conclusion

While the existence of an experimentally determined crystal structure for this compound is confirmed by its deposition in the CCDC, the detailed quantitative data remains elusive in the public domain. This guide has outlined the known properties of the compound and provided a standard framework for its synthesis, crystallization, and structural analysis. The provided visualizations offer a clear overview of the experimental workflow and potential intermolecular interactions that govern the crystal packing. Access to the original crystallographic information file (CIF) for CCDC 259098 is necessary for a complete and precise analysis of its solid-state architecture.

References

- 1. This compound | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. This compound | CAS#:1897-52-5 | Chemsrc [chemsrc.com]

- 6. 2,6-ジフルオロベンゾニトリル | this compound | 1897-52-5 | 東京化成工業株式会社 [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2,6-Difluorobenzonitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Difluorobenzonitrile in various common organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various research and development activities. This document compiles available data, offers estimated solubility values based on structural analogues, and presents a detailed experimental protocol for precise solubility determination.

Introduction to this compound

This compound is a fluorinated aromatic nitrile, a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its physical and chemical properties, including its solubility, are fundamental to its handling, reaction kinetics, and bioavailability in formulated products.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on qualitative descriptors and the known solubility of structurally similar compounds such as benzonitrile (B105546) and 2,6-dichlorobenzonitrile, the following table provides an estimated solubility profile at ambient temperature (approximately 20-25 °C). It is important to note that these are estimates and should be confirmed by experimental determination for critical applications.

| Solvent | Chemical Class | Estimated Solubility ( g/100 mL) | Qualitative Description |

| Methanol | Polar Protic | ~ 5 - 15 | Moderately Soluble |

| Ethanol | Polar Protic | ~ 10 - 20 | Soluble |

| Acetone | Polar Aprotic | > 30 | Very Soluble |

| Ethyl Acetate | Polar Aprotic | > 25 | Very Soluble |

| Toluene | Non-polar Aromatic | ~ 15 - 25 | Soluble |

| n-Heptane | Non-polar Aliphatic | < 1 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 30 | Very Soluble[1] |

| Water | Polar Protic | 0.187 (at 19.85°C) | Slightly Soluble |

Disclaimer: The solubility values for methanol, ethanol, acetone, ethyl acetate, toluene, and n-heptane are estimations derived from the general solubility characteristics of benzonitriles and should be experimentally verified. The qualitative description for DMSO is based on available data sheets.[1] The water solubility is a reported experimental value.

Experimental Protocol: Gravimetric Determination of Solubility

This section details a standard gravimetric method for the accurate determination of the solubility of this compound in a given organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps (B75204) (e.g., 20 mL)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass evaporating dishes or vials

-

Drying oven or vacuum oven

-

Fume hood

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours at the controlled temperature to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial. Record the exact volume of the solution transferred.

-

-

Solvent Evaporation:

-

Place the evaporating dish containing the filtered solution in a fume hood to allow the solvent to evaporate. For less volatile solvents, a gentle stream of nitrogen or use of a rotary evaporator may be necessary. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish with the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as g/100 mL, by dividing the mass of the solute by the volume of the solvent used and multiplying by 100.

-

Mandatory Visualizations

Caption: Experimental workflow for the gravimetric determination of solubility.

References

2,6-Difluorobenzonitrile reactivity and electronic effects

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2,6-Difluorobenzonitrile

Abstract

This compound (DFBN) is a pivotal chemical intermediate, distinguished by the unique electronic properties conferred by the ortho-positioning of two highly electronegative fluorine atoms relative to a nitrile group. This arrangement profoundly influences the reactivity of the aromatic ring, rendering it a versatile building block in the synthesis of high-value molecules. This guide provides a comprehensive analysis of the core reactivity, electronic effects, and synthetic applications of DFBN, with a focus on its utility in the pharmaceutical, agrochemical, and materials science sectors. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No: 1897-52-5) is a halogenated aromatic nitrile that has garnered significant attention as a versatile synthetic intermediate.[1] Its structure, featuring a benzene (B151609) ring substituted with two fluorine atoms ortho to a cyano group, creates a unique electronic environment that dictates its chemical behavior. The powerful electron-withdrawing nature of both the fluorine atoms and the nitrile group makes the aromatic ring highly electron-deficient, thereby activating it for specific classes of reactions, most notably nucleophilic aromatic substitution (SNAr).[2][3]

This compound serves as a crucial precursor in the manufacture of a range of commercial products, including benzoylurea (B1208200) insecticides, and is increasingly utilized as a key structural motif in the design of novel pharmaceuticals and advanced polymers.[4][5][6] The incorporation of the this compound core can enhance the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[2][7] This guide will explore the fundamental principles governing its reactivity and provide practical data and methodologies for its application in chemical synthesis.

Electronic Effects

The reactivity of this compound is fundamentally governed by the synergistic electronic effects of its substituents.

-

Inductive and Resonance Effects: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect significantly reduces the electron density of the aromatic ring, making the ring carbons highly electrophilic. The nitrile group (-CN) also contributes a strong inductive and resonance (-M) electron-withdrawing effect.

-

Activation towards Nucleophilic Attack: The cumulative electron-withdrawing properties of the substituents make the aromatic ring exceptionally susceptible to attack by nucleophiles.[3] The carbon atoms bonded to the fluorine atoms (C2 and C6) are particularly activated, as fluorine is an excellent leaving group in nucleophilic aromatic substitution reactions.[8] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong polarization of the C-F bond.[8]

-

Influence on Molecular Properties: The unique fluorinated structure enhances the compound's stability and can improve the solubility and bioavailability of its derivatives, making it an attractive scaffold in medicinal chemistry.[4] Computational studies, including Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have been used to model the molecular structure, vibrational frequencies, and atomic charges, providing deeper insight into its electronic landscape.[9]

Reactivity and Key Synthetic Transformations

The electron-deficient nature of the this compound ring dictates its primary modes of reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The hallmark reaction of this compound is nucleophilic aromatic substitution, which proceeds via a two-step addition-elimination mechanism.[3]

-

Nucleophilic Addition: A nucleophile attacks one of the electrophilic carbons bearing a fluorine atom (C2 or C6). This disrupts the ring's aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10]

-

Elimination: The aromaticity of the ring is restored through the expulsion of a fluoride (B91410) ion, which is a competent leaving group in this context, yielding the substituted product.[3]

This pathway is highly efficient for forming new C-N, C-O, and C-S bonds. Due to the symmetry of the molecule, substitution at the C2 or C6 position yields the same product. This reaction is central to the synthesis of functionalized phenylpyridine ligands for advanced materials like Ir(III) complexes for blue-emitting OLEDs.[11]

Reduction of the Nitrile Group

The nitrile group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is crucial for introducing a key functional group for further derivatization in pharmaceutical and agrochemical synthesis.

-

Reaction: this compound → 2,6-Difluorobenzylamine (B1295058)

-

Conditions: The reduction is typically achieved via catalytic hydrogenation using reagents such as Raney Nickel (Ra-Ni) under hydrogen pressure.[12] Alternative methods may employ reducing agents like sodium borohydride (B1222165) in combination with activating agents.[12]

Other Transformations

The versatility of this compound extends to other reactions:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 2,6-difluorobenzoic acid.

-

C-CN Bond Activation: The C-CN bond can be activated by transition metal complexes. For example, zerovalent nickel complexes can insert into the C-CN bond, leading to the formation of organometallic intermediates that can participate in further coupling reactions.[13]

Synthesis of this compound

Several industrial methods are employed for the synthesis of this compound.

-

Halogen Exchange (Halex) Reaction: The most common route involves the fluorination of 2,6-dichlorobenzonitrile (B3417380). This reaction is typically performed using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane (B150427) at elevated temperatures.[14][15][16] Catalysts, such as low-grade polyaliphatic alcohol ether compounds, may be used to improve reaction efficiency.[15]

-

Palladium-Catalyzed Cyanation: An alternative route involves the cyanation of 2,6-difluorobromobenzene. This reaction uses a cyanide source, such as K4[Fe(CN)6], in the presence of a palladium catalyst and a base like sodium carbonate.[17]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1897-52-5 | [5][14] |

| Molecular Formula | C₇H₃F₂N | [14][18] |

| Molecular Weight | 139.10 g/mol | [14][19] |

| Appearance | Colorless crystals or white solid | [14] |

| Melting Point | 25-30 °C | [14][19] |

| Boiling Point | 197-198 °C | [19] |

| Density | 1.246 g/mL at 25 °C | [19] |

| Flash Point | 90 °C (closed cup) | [19] |

| Solubility | Insoluble in water | |

| InChI Key | BNBRIFIJRKJGEI-UHFFFAOYSA-N | [19][20] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Solvent | Key Signals (Shift, ppm) | Reference(s) |

| ¹H NMR | CDCl₃ | 7.64 (m, 1H), 7.09 (m, 2H) | [20] |

| ¹H NMR | DMSO-d₆ | 7.91 (m, 1H), 7.37 (m, 2H) | [20] |

| ¹³C NMR | N/A | Data not readily available in searched sources | |

| FT-IR / FT-Raman | N/A | Vibrational modes have been studied via DFT calculations | [9] |

Table 3: GHS Hazard Classification

| Hazard Statement Code | Description | Reference(s) |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled | [18][19] |

| H315 | Causes skin irritation | [18][19] |

| H319 | Causes serious eye irritation | [18][19] |

| H335 | May cause respiratory irritation | [18][19] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen Exchange

This protocol is adapted from patent literature describing the industrial synthesis.[15]

Materials:

-

2,6-Dichlorobenzonitrile (crude, 1.0 eq)

-

Anhydrous Potassium Fluoride (KF, 2.1-5.0 eq)

-

Sulfolane (3.0-9.0 eq)

-

Low-grade polyaliphatic alcohol ether compound (catalyst, 0.001-0.05 eq)

-

Reaction vessel suitable for high temperatures (e.g., glass-lined reactor) with overhead stirring and temperature control.

Procedure:

-

Charge the reaction vessel with 2,6-dichlorobenzonitrile, anhydrous potassium fluoride, sulfolane, and the catalyst.

-

Heat the mixture with stirring to a temperature of 170-250 °C under normal pressure.

-

Maintain the reaction at this temperature for 2-5 hours. Monitor the reaction progress by a suitable method (e.g., GC-MS) until the starting material is consumed.

-

After completion, cool the reaction mixture.

-

The product, this compound, is then isolated and purified using standard techniques such as distillation under reduced pressure.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol is a representative procedure based on general methods for SNAr reactions.[3]

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., Morpholine, 1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar).

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

-

Add the amine nucleophile (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired substituted product.

Protocol 3: Reduction to 2,6-Difluorobenzylamine

This protocol is adapted from a documented industrial process.[12]

Materials:

-

This compound (150 g, 1.08 mol)

-

Raney Nickel (Ra-Ni, washed with ethanol, 7.5 g)

-

Hexane (B92381) (150 g)

-

Autoclave/high-pressure reactor equipped with stirring and gas inlets.

-

Hydrogen (H₂) gas cylinder.

Procedure:

-

Charge a 1 L autoclave with this compound, hexane, and the ethanol-washed Raney Nickel catalyst.

-

Seal the autoclave and purge the system with nitrogen gas.

-

Pressurize the reactor with hydrogen gas to 30-40 kg/cm ².

-

Heat the reaction mixture to 130 °C with vigorous stirring.

-

Maintain these conditions for approximately 2.5 hours or until hydrogen uptake ceases.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Recover the hexane solvent by distillation.

-

Purify the resulting crude product by distillation under reduced pressure to obtain 2,6-difluorobenzylamine (yield reported as 94.6%).[12]

Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Key synthetic routes to and from this compound.

Caption: Workflow for a typical SNAr reaction and product isolation.

Conclusion

This compound is a uniquely activated aromatic compound whose reactivity is dominated by the powerful, synergistic electron-withdrawing effects of its ortho-fluoro and cyano substituents. This electronic structure makes it an exceptional substrate for nucleophilic aromatic substitution, providing a robust platform for the synthesis of complex molecules. Its utility as a key building block is well-established in the agrochemical industry and is rapidly expanding in pharmaceutical development and materials science. The synthetic pathways and protocols detailed in this guide underscore its versatility and provide a framework for its effective application in research and development. A thorough understanding of its electronic properties and reactivity is essential for leveraging this valuable intermediate to its full potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound Supplier | 1897-52-5 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 6. 2,6-二氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. CN1199941C - Method for preparing this compound by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]

- 18. This compound | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2,6-ジフルオロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 20. This compound(1897-52-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2,6-Difluorobenzonitrile (CAS: 1897-52-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzonitrile is a crucial fluorinated aromatic nitrile that serves as a pivotal intermediate in the synthesis of a wide array of high-value chemical entities. Its unique electronic properties, conferred by the two ortho-fluorine atoms, make it an indispensable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures related to this compound. Furthermore, it delves into its significant applications, particularly in the synthesis of advanced therapeutic agents and potent pesticides, supported by diagrams of relevant synthetic and biological pathways.

Physicochemical Properties

This compound is a white to light brown solid at room temperature.[1] It is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 1897-52-5 | |

| Molecular Formula | C₇H₃F₂N | |

| Molecular Weight | 139.10 g/mol | |

| Appearance | White to light brown mass/solid | [1] |

| Melting Point | 25-30 °C | [2] |

| Boiling Point | 197-198 °C | |

| Density | 1.246 g/mL at 25 °C | |

| Flash Point | 80 °C (176 °F) | [1] |

| Refractive Index (n20/D) | 1.4875 | |

| Solubility | Insoluble in water. |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃, 399.65 MHz): Chemical shifts are observed at approximately δ 7.64 ppm and δ 7.09 ppm.

-

¹³C NMR: The carbon spectrum provides further confirmation of the aromatic and nitrile groups.

Infrared (IR) Spectroscopy

The FT-IR and FT-Raman spectra of this compound have been analyzed in detail using density functional calculations, which helps in the precise assignment of the experimental vibrational bands.[3]

Mass Spectrometry (MS)

-

GC-MS Data: The mass spectrum obtained via gas chromatography-mass spectrometry shows a molecular ion peak corresponding to the molecular weight of the compound. Key fragmentation peaks are observed at m/z values of 139 (M+), 112, and 88.[4]

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Shifts at ~7.64 ppm and ~7.09 ppm in CDCl₃. | |

| ¹³C NMR | Confirms aromatic and nitrile carbons. | |

| FT-IR | Detailed vibrational analysis available. | [3] |

| Mass Spectrometry (GC-MS) | m/z peaks at 139, 112, 88. | [4] |

Safety and Handling

This compound is classified as harmful and an irritant.[1][4] Strict adherence to safety protocols is mandatory.

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity (single exposure) | 3 |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302, H312, H332 | Harmful if swallowed, in contact with skin or if inhaled. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage

-

Handling: Handle in a well-ventilated area. Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1]

Experimental Protocols

This compound can be synthesized through several routes. Below are detailed protocols for its synthesis and a key subsequent reaction.

Synthesis of this compound from 2,6-Dichlorobenzonitrile

This method involves a halogen exchange reaction.

References

2,6-Difluorobenzonitrile safety, toxicity, and handling precautions

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2,6-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, toxicity, and handling precautions for this compound (CAS No. 1897-52-5). The information is intended to guide laboratory personnel, researchers, and professionals in the pharmaceutical and agrochemical industries in the safe management and use of this compound.

Chemical Identification and Physical Properties

This compound, with the synonym DFBN, is a fluorinated aromatic compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique fluorinated structure enhances reactivity, stability, solubility, and bioavailability in derivative compounds.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1897-52-5 | [1] |

| Molecular Formula | C₇H₃F₂N | [2] |

| Molecular Weight | 139.10 g/mol | [2][3] |

| Appearance | White to light brown/yellow crystalline powder, solid, or mass.[2][4][5] | [2][4][5] |

| Melting Point | 25-28 °C (lit.) | [6] |

| Boiling Point | 197-198 °C | [6] |

| Density | 1.246 g/mL at 25 °C (lit.) | [6] |

| Flash Point | 80 °C / 176 °F to 90 °C / 194.0 °F (closed cup) | [1][6] |

| Water Solubility | 1.87 g/L at 19.85 °C | [5][7] |

| LogP (Octanol/Water Partition Coefficient) | 1.9 | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards are acute toxicity if ingested, inhaled, or in contact with skin; it also causes skin, eye, and respiratory irritation.[1][4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |

Signal Word: Warning[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] Like other nitrile compounds, it may be metabolized to cyanide, which can inhibit cytochrome oxidase and impair cellular respiration.[4] This can lead to symptoms such as headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[4]

Table 3: Acute Toxicity Data

| Exposure Route | Species | Value | Source(s) |

| Oral | Mice and Rats (male) | LD50: 1153.8 mg/kg bw | [7] |

| Dermal | Rat (male/female) | LD50: > 2000 mg/kg | [7] |

| Inhalation | Rat (male/female) | LC50: > 2.64 g/m³ | [7] |

Potential Mechanism of Toxicity

The toxicity of certain nitrile compounds is linked to their in-vivo metabolism, which can release cyanide. Cyanide then acts as a potent inhibitor of cellular respiration. The diagram below illustrates this proposed pathway.

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,6-二氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Orbital Analysis of 2,6-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzonitrile (DFBN) is a key building block in the synthesis of pharmaceuticals and advanced materials.[1] Its chemical reactivity, metabolic stability, and electronic properties are fundamentally governed by the arrangement and energies of its molecular orbitals. This technical guide provides a detailed analysis of the frontier molecular orbitals (FMOs) of this compound, integrating computational data with established experimental validation protocols. A comprehensive understanding of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reaction mechanisms, designing novel molecular structures, and optimizing material properties.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic compound widely utilized as an intermediate in the creation of diverse bioactive molecules and functional polymers. The strategic placement of two highly electronegative fluorine atoms at the ortho positions significantly influences the molecule's electronic structure, dipole moment, and reactivity compared to unsubstituted benzonitrile.[2] These unique electronic characteristics are leveraged in drug design to enhance pharmacokinetic properties like metabolic stability and membrane permeability.[2] In materials science, DFBN is a precursor for specialty polymers such as poly(arylene ether nitrile)s, valued for their thermal and mechanical properties.

A rigorous analysis of DFBN's molecular orbitals is therefore essential for professionals seeking to rationally design new drugs or materials. The energy and localization of the HOMO and LUMO, in particular, provide critical insights into its behavior as an electron donor or acceptor, its susceptibility to nucleophilic or electrophilic attack, and its photophysical properties.

Computational Analysis of Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it a standard tool for calculating molecular orbital energies and other electronic properties.[3][4]

Computational Protocol: Density Functional Theory (DFT)

The following protocol outlines a typical DFT-based approach for analyzing the molecular orbitals of this compound.

-

Geometry Optimization:

-

The initial 3D structure of this compound is constructed.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. A commonly used and reliable functional for organic molecules is Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).[3][5]

-

A Pople-style basis set, such as 6-31G(d), is employed to describe the atomic orbitals.[3][6] This basis set provides a good compromise between accuracy and computational time for molecules of this size.

-

The optimization calculation is complete when a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

-

-

Molecular Orbital and Energy Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)).

-

This calculation yields the energies and compositions of all molecular orbitals, including the HOMO and LUMO.

-

-

Population Analysis:

The logical workflow for this combined computational and experimental analysis is depicted in the diagram below.

Quantitative Molecular Orbital Data

DFT calculations provide precise energy values for the frontier molecular orbitals. A study performing NBO analysis on a series of benzonitriles yielded the following energies for this compound and related compounds.[2] The energy values are presented in Hartrees (a.u.) and converted to electron volts (eV) for easier interpretation (1 Hartree = 27.2114 eV).

| Molecule | Orbital | Energy (Hartree) | Energy (eV) |

| This compound | LUMO | 0.03047 | 0.829 |

| HOMO | -0.21998 | -5.986 | |

| HOMO-1 | -0.24645 | -6.706 | |

| 2-Fluorobenzonitrile | LUMO | 0.03591 | 0.977 |

| HOMO | -0.21643 | -5.889 | |

| Benzonitrile | LUMO | 0.04743 | 1.291 |

| HOMO | -0.21368 | -5.815 |

Table 1: Calculated Frontier Molecular Orbital Energies.[2]

The data shows that the addition of fluorine atoms progressively lowers the energy of both the HOMO and LUMO. The HOMO energy is an indicator of the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity.

| Molecule | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| This compound | -5.986 | 0.829 | 6.815 |

| 2-Fluorobenzonitrile | -5.889 | 0.977 | 6.866 |

| Benzonitrile | -5.815 | 1.291 | 7.106 |

Table 2: Comparison of HOMO-LUMO Energy Gaps.

The decreasing HOMO-LUMO gap upon fluorination suggests a slight increase in reactivity. The lowering of the LUMO energy is particularly significant, indicating that this compound is a better electron acceptor than unsubstituted benzonitrile.

Experimental Validation

While DFT provides powerful predictions, experimental validation is crucial for confirming the accuracy of computational models. Photoelectron Spectroscopy (PES) is a direct experimental technique for measuring the electron binding energies of molecules, which correspond to the energies of their molecular orbitals.[9]

Experimental Protocol: Anion Photoelectron Spectroscopy

Anion Photoelectron Spectroscopy can be used to experimentally determine the electron affinity (EA) of a molecule.[10] The EA is the energy released when an electron is added to a neutral molecule and is conceptually related to the energy of the LUMO.

-

Anion Generation: The molecule of interest (this compound) is introduced into a high-vacuum chamber. Anions are generated, for example, by creating deprotonated species in an ion source.[10]

-

Mass Selection: The generated anions are extracted and passed through a mass spectrometer to isolate the specific anion of interest (e.g., [DFBN-H]⁻).

-

Photodetachment: The mass-selected anion beam is intersected with a high-power laser of a fixed photon energy (hν). The energy from the photon detaches an electron from the anion.[9]

-

Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons (eKE) is measured using an electron energy analyzer.

-

Electron Affinity Calculation: The electron binding energy (eBE) is calculated using the equation: eBE = hν - eKE. The lowest eBE value in the resulting spectrum corresponds to the adiabatic electron affinity of the neutral radical species.[9]

This experimental EA can then be compared to the computationally predicted LUMO energy. While a direct equivalence is not assumed due to electron relaxation effects (Koopmans' theorem is an approximation), a strong correlation between the experimental EA and the calculated LUMO energy across a series of related compounds provides strong validation for the computational model.[10][11]

Discussion and Implications for Drug Development

The molecular orbital analysis reveals key features of this compound relevant to its application in research and development:

-

Electrophilic Character: The low-lying LUMO indicates that the molecule is a relatively good electron acceptor. The nitrile group (-C≡N) is strongly electron-withdrawing, and this effect is enhanced by the two ortho-fluorine atoms. This makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, a common strategy in synthetic chemistry.

-

Chemical Stability: A large HOMO-LUMO gap (6.815 eV) is indicative of high kinetic stability. This stability is advantageous in drug design, as it can reduce unwanted side reactions and contribute to a longer shelf-life and better in vivo stability.

-

Reaction Site Prediction: The distribution (localization) of the HOMO and LUMO across the molecule can predict sites of reactivity. The HOMO is typically localized on the π-system of the benzene (B151609) ring, while the LUMO is often associated with the π* orbitals of the ring and the C≡N triple bond. This suggests that electrophilic attack would likely occur at the ring, while nucleophilic attack could be directed at the nitrile carbon or the ring itself.

-

Modulating Bioactivity: For drug development professionals, understanding the FMOs allows for the rational modification of the DFBN core. Introducing electron-donating or electron-withdrawing groups at other positions on the ring can precisely tune the HOMO and LUMO levels to optimize binding affinity with a biological target or to alter the molecule's redox potential, thereby modifying its metabolic profile.

Conclusion

The molecular orbital landscape of this compound, characterized by a low-lying LUMO and a large HOMO-LUMO gap, defines its electronic behavior. This guide has detailed the standard computational protocols using Density Functional Theory for quantifying its frontier molecular orbitals and has outlined an experimental workflow using photoelectron spectroscopy for validating these theoretical predictions. The quantitative data presented confirms the significant electronic influence of the ortho-fluoro substituents. For scientists in drug discovery and materials science, this in-depth understanding is paramount for harnessing the properties of this compound to design next-generation molecules with enhanced function and stability.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. inpressco.com [inpressco.com]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 8. researchgate.net [researchgate.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Anion Photoelectron Spectroscopy and Thermochemistry of Deprotonated Benzonitrile Isomers | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Difluorobenzonitrile from 2,6-Dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of 2,6-difluorobenzonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals, through the halogen exchange fluorination of 2,6-dichlorobenzonitrile (B3417380).

The primary synthetic route involves the substitution of chlorine atoms with fluorine atoms using an alkali metal fluoride (B91410), most commonly potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures.[1][2][3] This reaction is a nucleophilic aromatic substitution, often referred to as a Halex (halogen exchange) reaction, a variation of the Finkelstein reaction.[4][5] The choice of solvent, reaction temperature, and the use of catalysts are critical factors that influence the reaction's yield and purity.[2][6]

Key Reaction Parameters and Optimization

Successful synthesis of this compound from 2,6-dichlorobenzonitrile hinges on the careful control of several experimental parameters:

-

Fluorinating Agent: Anhydrous potassium fluoride is the most commonly used fluorinating agent.[2] It is crucial to use the anhydrous form as the presence of water can significantly reduce the reaction's efficiency.

-

Solvent: High-boiling polar aprotic solvents such as sulfolane (B150427), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are effective media for this reaction.[1][3] Sulfolane is frequently cited as a preferred solvent, leading to high yields.[2]

-